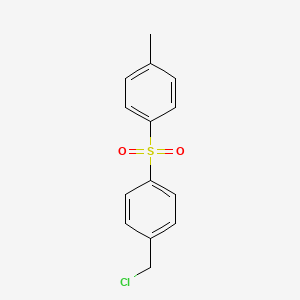

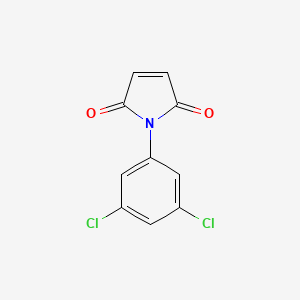

N-(3,5-Dichlorophenyl)maleimide

説明

Synthesis Analysis

The synthesis of N-(3,5-Dichlorophenyl)maleimide involves a reaction with 3,5-dichlorophenyltiourea . The compound has also been synthesized by palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides .Molecular Structure Analysis

The molecular structure of N-(3,5-Dichlorophenyl)maleimide has been determined through X-ray crystallography . The structure of the Diels-Alder adduct was also determined by X-ray crystallography .Chemical Reactions Analysis

N-(3,5-Dichlorophenyl)maleimide reacts smoothly with a variety of substituted fulvenes to give only endo adducts, independent of the nature of fulvene substituent, Lewis acid catalyst, and reaction solvent and temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3,5-Dichlorophenyl)maleimide have been characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .科学的研究の応用

Polymer Synthesis

Maleimides, including N-(3,5-Dichlorophenyl)maleimide, have been used in the synthesis of polymers via Diels–Alder reactions and ring-opening metathesis polymerization . The maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts are generated to the corresponding polymers . The resulting polymers exhibit excellent performance, such as high glass transition temperature and good dielectric properties .

Green Chemistry Education

Substituted N-phenylmaleimides, including N-(3,5-Dichlorophenyl)maleimide, have been used in a green multi-step synthesis for an undergraduate organic chemistry laboratory . This synthesis produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction .

Pesticide Discovery

N-amino-maleimide derivatives, which could potentially include N-(3,5-Dichlorophenyl)maleimide, have been designed and synthesized for use in pesticide discovery . These compounds are based on the structure of natural products isolated from plants and have shown promise due to their biological properties .

Biological Activities

Pyrazoline derivatives, which could potentially include 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, have been synthesized and studied for their biological activities . These compounds have shown a range of activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxicity Studies

Newly synthesized pyrazoline derivatives, which could potentially include 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, have been used to investigate neurotoxic potentials . These studies have focused on the effects of these compounds on acetylcholinesterase activity and malondialdehyde levels in the brain .

Small Molecule Library Synthesis

Compounds like 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione could potentially be used in the synthesis of small molecule libraries . These libraries are useful for high-throughput screening in drug discovery .

作用機序

Target of Action

N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .

Mode of Action

The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .

Result of Action

The primary result of N-(3,5-Dichlorophenyl)maleimide’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.

Action Environment

The action of N-(3,5-Dichlorophenyl)maleimide is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.

将来の方向性

Current work involves the [2 + 2] and [2 + 4] cycloadditions of several maleimides with graphene on silicon carbide surfaces or with graphene flakes supported on silicon dioxide . This suggests potential future directions for the use of N-(3,5-Dichlorophenyl)maleimide in the field of materials science.

特性

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFTHGZMNLASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178820 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dichlorophenyl)maleimide | |

CAS RN |

24096-52-4 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)

![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)